GlcNAc-b-1,3-GalNAc-a-PNP

説明

GlcNAc-b-1,3-GalNAc-a-PNP is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important signaling molecule for Candida albicans, which could be a major nutrient source for this fungus in host settings .

Molecular Structure Analysis

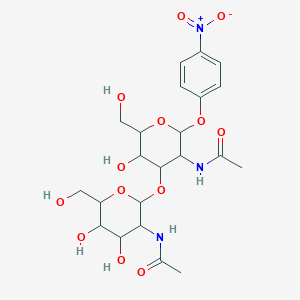

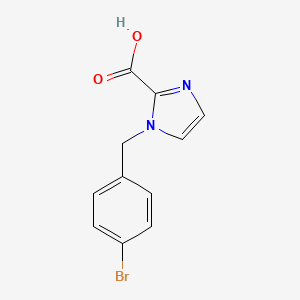

The molecular formula of this compound is C22H31N3O13 . Its IUPAC name is N - [ (2 R ,3 R ,4 R ,5 S ,6 R )-2- [ (2 R ,3 R ,4 R ,5 R ,6 R )-5-acetamido-3-hydroxy-2- (hydroxymethyl)-6- (4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6- (hydroxymethyl)oxan-3-yl]acetamide .科学的研究の応用

Understanding Protein Modification Dynamics

GlcNAc-β-1,3-GalNAc-α-PNP serves as a substrate in the study of dynamic O-glycosylation of proteins, specifically in the context of O-GlcNAc modification, which is crucial for numerous biological processes including cell signaling, transcription, and stress responses. Research has identified enzymes like O-GlcNAc transferase and O-GlcNAcase, which add and remove this modification, respectively. These enzymes are involved in the regulation of protein function and are linked to diseases such as diabetes, cancer, and neurodegeneration (Gao et al., 2001).

Role in Glycosylation Pathways

GlcNAc-β-1,3-GalNAc-α-PNP is instrumental in the study of glycosylation pathways. For example, it has been used to understand the behavior of GlcNAc 6-O-sulfotransferases in colonic mucinous adenocarcinoma. Changes in sulfated glycans, which involve 6-O-sulfated GlcNAc residues, are significant during colonic carcinogenesis. The expression levels of enzymes responsible for these modifications, such as GlcNAc6ST-2, have been shown to differ between normal and cancerous tissues, highlighting their potential role in tumor biology (Seko et al., 2002).

Insights into Oligosaccharide Biosynthesis

Studies utilizing GlcNAc-β-1,3-GalNAc-α-PNP have provided insights into the biosynthesis of oligosaccharides. For instance, research involving cultured human colon adenocarcinoma cells has shown that GalNAc-PNP can induce the production of specific oligosaccharides, shedding light on the mechanisms of O-glycan chain elongation and the role of glycosylation in cancer (Matsuki et al., 2001).

Development of Selective Probes for O-GlcNAc Modification

Research has led to the development of selective probes for the visualization of O-GlcNAc-modified proteins in cells, utilizing analogues of GlcNAc and GalNAc. These probes facilitate the study of O-GlcNAc modifications, which are implicated in various cellular processes and diseases. The development of such probes enables the selective tracking and identification of these modifications, providing insights into their biological roles (Li et al., 2016).

Understanding Enzymatic Inhibition and Glycosyltransferase Activity

GlcNAc-β-1,3-GalNAc-α-PNP has been used to explore the inhibition mechanisms of specific enzymes, such as the core 2 β6-N-acetylglucosaminyltransferase, in acute myeloid leukaemia cells. By studying the inhibition patterns with photoreactive nitrophenyl substrate derivatives, researchers can gain insights into the enzymatic activities and potential therapeutic targets for leukemia and other diseases (Toki et al., 1994).

作用機序

Target of Action

The primary target of GlcNAc-b-1,3-GalNAc-a-PNP, also known as GalNAc beta(1-3)GlcNAc-beta-pNP, is the enzyme β-N-acetylglucosaminidase . This enzyme plays a crucial role in the hydrolysis of N-acetylglucosamine-containing oligosaccharides and proteins .

Mode of Action

This compound acts as a substrate for β-N-acetylglucosaminidase . The enzymatic action cleaves the glycosidic bond, forming 4-nitrophenolate (pNP), which can be measured at 405 nm . This interaction results in the production of N-acetylglucosamine (GlcNAc), a fundamental amino sugar moiety .

Biochemical Pathways

This compound is involved in the hexosamine biosynthesis pathway (HBP) . This pathway synthesizes uridine diphosphate-GlcNAc (UDP-GlcNAc), an active form of GlcNAc . UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase (Core2GnT or C2GnT) is suggested to critically regulate the expression levels of antigenic determinant CD15s .

Pharmacokinetics

It’s known that the compound is an analogue of p-nitrophenyl t-antigen . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The action of this compound results in the production of GlcNAc . GlcNAc has been widely used in the production of sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics . It also plays an important role in the dynamic balance of cellular O-linked GlcNAc levels, catabolism of ganglioside storage in Tay–Sachs disease, and bacterial cell wall recycling and flagellar assembly .

Action Environment

The glycosylation of IgG, which is influenced by GlcNAc, is affected by environmental factors, genetic traits, and inflammatory contexts These factors can influence the action, efficacy, and stability of this compound

特性

IUPAC Name |

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQAUFSCNOLKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405129 | |

| Record name | GlcNAc-b-1,3-GalNAc-a-PNP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125455-64-3 | |

| Record name | GlcNAc-b-1,3-GalNAc-a-PNP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride](/img/structure/B3027932.png)

![1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine](/img/structure/B3027934.png)

![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)

![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)

![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)